(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 853752-68-8
VCID: VC21382218
InChI: InChI=1S/C17H17ClN2O2/c1-12-10-13(6-7-14(12)18)22-9-8-20-16-5-3-2-4-15(16)19-17(20)11-21/h2-7,10,21H,8-9,11H2,1H3
SMILES: CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl
Molecular Formula: C17H17ClN2O2
Molecular Weight: 316.8g/mol

(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol

CAS No.: 853752-68-8

Cat. No.: VC21382218

Molecular Formula: C17H17ClN2O2

Molecular Weight: 316.8g/mol

* For research use only. Not for human or veterinary use.

(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol - 853752-68-8

Specification

CAS No. 853752-68-8
Molecular Formula C17H17ClN2O2
Molecular Weight 316.8g/mol
IUPAC Name [1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C17H17ClN2O2/c1-12-10-13(6-7-14(12)18)22-9-8-20-16-5-3-2-4-15(16)19-17(20)11-21/h2-7,10,21H,8-9,11H2,1H3
Standard InChI Key AGZPBWUQPZQLDD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl

Introduction

Chemical Identification and Nomenclature

(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is a complex organic compound belonging to the benzimidazole family of heterocyclic compounds. The compound is officially registered with CAS No. 853752-68-8 and is also identified in chemical databases through its unique molecular features. The IUPAC name for this compound is [1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol, which systematically describes its structural components and their arrangement. This nomenclature highlights the presence of the benzimidazole core structure connected to both a hydroxymethyl group and a substituted phenoxy moiety.

The compound's identity can be verified through various chemical identifiers, including its Standard InChIKey (AGZPBWUQPZQLDD-UHFFFAOYSA-N) and its presence in chemical databases such as PubChem where it is listed under compound ID 3161928. These standardized identifiers enable researchers to unambiguously reference this specific chemical entity in scientific literature and databases.

Structurally, the compound incorporates several functional groups including an ether linkage, a benzimidazole heterocycle, a hydroxyl group, and a halogen substitution, all of which contribute to its chemical behavior and potential biological activities. The benzimidazole core, being a privileged structure in medicinal chemistry, suggests potential pharmacological relevance for this compound.

Structural Representation

The molecular structure of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol can be described as having a central benzimidazole nucleus with two key substituents: a hydroxymethyl group at the 2-position of the benzimidazole and a 2-(4-chloro-3-methylphenoxy)ethyl group at the 1-position. This arrangement creates a molecule with multiple potential interaction sites for biological targets, particularly through hydrogen bonding via the hydroxyl group and π-π interactions through the aromatic rings.

PropertyValue
CAS Registry Number853752-68-8
Molecular FormulaC17H17ClN2O2
Molecular Weight316.8 g/mol
IUPAC Name[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol
Standard InChIKeyAGZPBWUQPZQLDD-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl
PubChem Compound ID3161928

Spectroscopic Characterization

Spectroscopic methods play a crucial role in confirming the structure and purity of compounds like (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, would be expected to show characteristic signals for the aromatic protons of both the benzimidazole ring and the substituted phenyl ring, as well as distinctive signals for the methyl group, the methylene groups of the ethyl linker, and the hydroxymethyl group.

Infrared (IR) spectroscopy would likely reveal characteristic absorption bands for the functional groups present in the molecule, including the O-H stretching of the hydroxyl group, C-O stretching for the ether linkage, C=N stretching for the imidazole ring, and C-Cl stretching for the chlorine substituent. Mass spectrometry would be expected to confirm the molecular weight of 316.8 g/mol and provide fragmentation patterns characteristic of the compound's structure.

These spectroscopic methods, combined with elemental analysis, would provide comprehensive structural confirmation of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol and verify its purity for subsequent applications in research.

Chemical Reactivity

The reactivity of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol would be largely determined by its functional groups and structural features. Based on the structural components of this compound, several types of chemical reactions can be anticipated:

  • The hydroxyl group can participate in esterification, oxidation, and substitution reactions

  • The benzimidazole nitrogen atoms can act as nucleophiles in alkylation reactions

  • The ether linkage provides stability but could potentially be cleaved under strong acidic conditions

  • The aromatic rings may undergo electrophilic aromatic substitution reactions, though their reactivity would be modulated by the existing substituents

The presence of the chlorine atom on the phenyl ring provides a potential site for metal-catalyzed coupling reactions, such as Suzuki or Negishi couplings, which could enable further structural modifications. Such reactions could be valuable in creating libraries of related compounds for structure-activity relationship studies.

The reactivity of this compound would be influenced by the electronic properties of the benzimidazole ring and the substituents on the phenyl group, with reaction outcomes dependent on specific conditions including temperature, solvent choice, and catalysts.

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